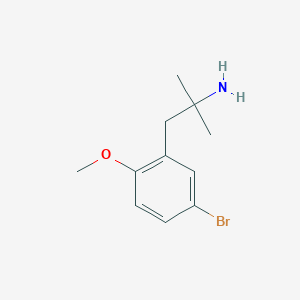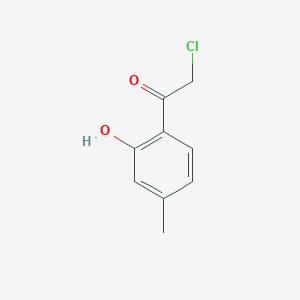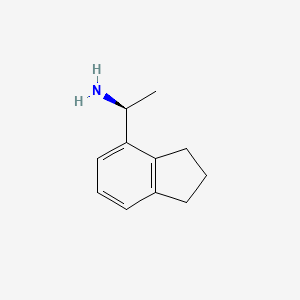
3-(Oxetane-3-sulfonyl)azetidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Oxetane-3-sulfonyl)azetidine hydrochloride is a compound that features both oxetane and azetidine rings. These four-membered heterocyclic rings are of significant interest in medicinal chemistry due to their high polarity, low molecular weight, and non-planar features . The oxetane ring is known for its stability and ability to undergo ring-opening reactions, while the azetidine ring is valued for its biological activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Oxetane-3-sulfonyl)azetidine hydrochloride typically involves the formation of the oxetane and azetidine rings followed by their functionalization. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(oxetan-3-ylidene)acetate . This reaction is catalyzed by bases such as DBU and proceeds under mild conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Oxetane-3-sulfonyl)azetidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, often using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Sodium azide, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
3-(Oxetane-3-sulfonyl)azetidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 3-(Oxetane-3-sulfonyl)azetidine hydrochloride involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, which may lead to the formation of reactive intermediates that interact with biological molecules. The azetidine ring, on the other hand, can engage in hydrogen bonding and other interactions with proteins and enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxetane derivatives: Compounds containing the oxetane ring, such as oxetan-3-one.
Azetidine derivatives: Compounds containing the azetidine ring, such as azetidin-3-one.
Uniqueness
3-(Oxetane-3-sulfonyl)azetidine hydrochloride is unique due to the presence of both oxetane and azetidine rings in its structure. This combination imparts distinct physicochemical properties and biological activities that are not observed in compounds containing only one of these rings .
Eigenschaften
CAS-Nummer |
2792200-72-5 |
|---|---|
Molekularformel |
C6H12ClNO3S |
Molekulargewicht |
213.68 g/mol |
IUPAC-Name |
3-(oxetan-3-ylsulfonyl)azetidine;hydrochloride |
InChI |
InChI=1S/C6H11NO3S.ClH/c8-11(9,5-1-7-2-5)6-3-10-4-6;/h5-7H,1-4H2;1H |
InChI-Schlüssel |
QIJFTVWXBUNGPA-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1)S(=O)(=O)C2COC2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-(2-Bromopropyl)benzo[d]thiazole](/img/structure/B13602136.png)




